molecular formula C8H7IN2 B6336035 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 260431-71-8

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6336035
CAS No.: 260431-71-8
M. Wt: 258.06 g/mol
InChI Key: AWSQFYGAAAQKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.96540 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functionalization in Agrochemicals and Materials

"3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine" has been studied for its potential in creating new compounds aimed at applications in agrochemicals and functional materials. Research has focused on introducing various amino groups to the 7-azaindole structure, leading to the formation of multidentate agents. Notably, some of these compounds have exhibited high fungicidal activity, making them relevant for agricultural applications (Minakata et al., 1992).

Synthesis and Electrophilic Reactions

The compound has been involved in various synthesis processes, including palladium-catalyzed heteroannulation and reactions with internal alkynes. These synthesis methods have led to the creation of disubstituted pyrrolo[2,3-b]pyridines, demonstrating the compound's versatility in organic synthesis (Park et al., 1998).

NMR Studies and Structural Analysis

There have been extensive studies using NMR (Nuclear Magnetic Resonance) techniques to understand the structural and chemical properties of "this compound" and its derivatives. These studies help in understanding the electronic environment and molecular dynamics, which are crucial for its application in various chemical processes (Cox & Sankar, 1980).

Cyclization and Fragmentation Pathways

Research has also been conducted on the cyclization and fragmentation pathways of this compound, providing valuable insights into its reactivity and stability under different conditions. Understanding these pathways is essential for optimizing its use in synthetic chemistry (Herbert & Wibberley, 1970).

Biological Activity and Potential Therapeutic Applications

While excluding information related to drug use and dosage, it is notable that "this compound" has been part of studies exploring its biological activity. This includes research into its potential role in inhibiting certain enzymes or pathways, which could have implications for therapeutic applications in diseases like cancer and other conditions (Carbone et al., 2013).

Properties

IUPAC Name

3-iodo-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSQFYGAAAQKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.